1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
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Overview
Description
1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a nitrophenyl group, and an indoline-2,3-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.
Introduction of the methoxyphenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the indoline-2,3-dione moiety: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects in biological pathways.
Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their biological activities.
Other pyrazoline derivatives: Compounds with a pyrazoline core structure but different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-34-19-11-9-16(10-12-19)21-14-23(17-5-4-6-18(13-17)29(32)33)28(26-21)15-27-22-8-3-2-7-20(22)24(30)25(27)31/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLWJYITFUOTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=CC=CC=C5C(=O)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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